Lutein B/Calthaxanthin/3'-Epilutein

Descripción general

Descripción

Lutein B, also known as Calthaxanthin or 3’-Epilutein, is an xanthophyll and one of 600 known naturally occurring carotenoids . It is synthesized only by plants and is found in high quantities in green leafy vegetables such as spinach, kale, and yellow carrots . The 3’-epilutein can be metabolized via epimerization of lutein in acidic pH and through cooking. It can also be the product of the direct oxidation of lutein in the retina and can be extracted from the petals of Caltha palustris .

Synthesis Analysis

Dietary lutein can be naturally metabolized to 3’-epilutein and 3’-oxolutein in the human body . The epimerization of lutein can happen in acidic pH, and through cooking, 3’-epilutein can be the product of the direct oxidation of lutein in the retina, which is also present in human serum . The 3’-oxolutein is the main oxidation product of lutein. Thus, the allylic oxidation of dietary lutein can result in the formation of 3’-oxolutein, which may undergo reduction either to revert to dietary lutein or epimerize to form 3’-epilutein .Molecular Structure Analysis

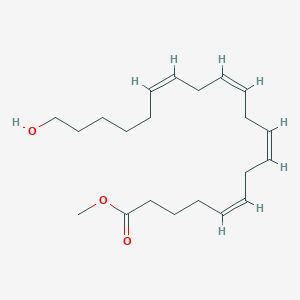

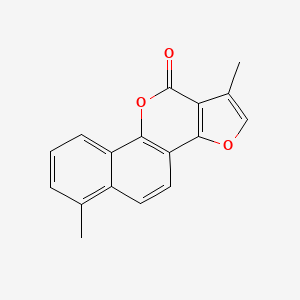

The molecular formula of Lutein B/Calthaxanthin/3’-Epilutein is C40H56O2 . The exact mass is calculated to be 568.42803 . The structure of Lutein B/Calthaxanthin/3’-Epilutein can be represented by the InChI Key and SMILES codes .Chemical Reactions Analysis

In the digestive system, the acidic gastric fluids can break down lutein into 3’-epilutein or anhydrolutein by several mechanisms, including epimerization and dehydration .Physical And Chemical Properties Analysis

Lutein B/Calthaxanthin/3’-Epilutein is a lipophilic compound, and its use in functional foods is limited due to its low water-solubility and chemical instability .Aplicaciones Científicas De Investigación

Lutein and Its Stereoisomers in Fish

Lutein and its stereoisomers, including 3'-epilutein (calthaxanthin), have been identified in various fish species. These compounds, originally believed to be a single carotenoid, actually consist of two stereoisomers, with 3'-epilutein generally dominant in fish integuments. The ratio of lutein to 3'-epilutein varies across species, indicating diverse biological roles and distribution in aquatic life (松野 et al., 1980).

Metabolic Transformations and Synthetic Applications

Studies have shown the transformation of lutein into 3'-epilutein in processed foods, suggesting alterations in bioavailability due to cooking methods. This finding is significant for both dietary intake and the application of synthetic lutein as a food additive (Deli et al., 2004). Additionally, methodologies have been developed for the total synthesis of lutein and its stereoisomers, including 3'-epilutein, providing valuable insights for metabolic studies and potential therapeutic applications (Khachik & Chang, 2009).

Role in Human and Animal Health

Research has demonstrated the presence and metabolic conversion of lutein and its derivatives, such as 3'-epilutein, in human and animal tissues. For instance, in rainbow trout, lutein metabolizes into 3'-epilutein, indicating a potential role in aquatic animal health and nutrition (Abdulrahman & Simpson, 1988). Similarly, the identification of these compounds in the human retina suggests their protective role against oxidative damage, potentially impacting conditions like age-related macular degeneration (Khachik, Bernstein, & Garland, 1997).

Therapeutic Potential

A study on early-stage age-related macular degeneration showed that a combination of epilutein and lutein could enhance macular pigment optical density, implying potential therapeutic benefits in eye health (Forte et al., 2017).

Mecanismo De Acción

Lutein metabolites 3’-epilutein and 3’-oxolutein differently modulate the effect of glutamate on ROS, inflammation, ferroptosis-related iron metabolism, and lipid peroxidation in SH-SY5Y cells . These metabolites have antioxidant activity and react with active oxygen species, producing biologically active degradation products . They can inhibit peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to their antioxidant properties .

Propiedades

IUPAC Name |

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPHJBAIARWVSC-IRHPOQNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@H](CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317940 | |

| Record name | 3′-Epilutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3R,3'S,6'R)-b,e-Carotene-3,3'-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Lutein B/Calthaxanthin/3'-Epilutein | |

CAS RN |

52842-48-5 | |

| Record name | 3′-Epilutein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52842-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Epilutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,3'S,6'R)-b,e-Carotene-3,3'-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-](/img/structure/B1246348.png)

![(2S)-N-[(2S,8S,11R,12S,15S)-8-butan-2-yl-21-hydroxy-2-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1246354.png)

![1-(Benzo[b]thiophen-2-yl)-2-(methylsulfinyl)ethanone](/img/structure/B1246357.png)